molecular formula C11H10O4 B12593066 5-Formyl-2-methoxyphenyl prop-2-enoate CAS No. 651029-02-6

5-Formyl-2-methoxyphenyl prop-2-enoate

Cat. No.: B12593066
CAS No.: 651029-02-6
M. Wt: 206.19 g/mol
InChI Key: CNKKOACQGWWYHR-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxyphenyl prop-2-enoate is an organic compound with the molecular formula C11H10O4. It is characterized by the presence of a formyl group, a methoxy group, and a prop-2-enoate moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxyphenyl prop-2-enoate typically involves the condensation of 5-formyl-2-methoxybenzaldehyde with an appropriate ester. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with an ester in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as piperidine or pyridine are used to facilitate the condensation reaction, and the process is monitored to maintain optimal temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxyphenyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Formyl-2-methoxyphenyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxyphenyl prop-2-enoate involves its interaction with specific molecular targets. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may also influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

651029-02-6

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(5-formyl-2-methoxyphenyl) prop-2-enoate

InChI

InChI=1S/C11H10O4/c1-3-11(13)15-10-6-8(7-12)4-5-9(10)14-2/h3-7H,1H2,2H3

InChI Key

CNKKOACQGWWYHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C=C

Origin of Product

United States

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